molecular formula C4H5ClFNS B3391960 4-(Trifluoromethyl)thiophen-2-amine hcl CAS No. 400801-32-3

4-(Trifluoromethyl)thiophen-2-amine hcl

Cat. No. B3391960
M. Wt: 153.61 g/mol
InChI Key: SZTOGNGUYVWYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)thiophen-2-amine hydrochloride, also known as ENAH31551DAE, is an organic compound with a molecular weight of 203.62 . It is a white, crystalline solid.


Molecular Structure Analysis

The IUPAC name for this compound is 4-(trifluoromethyl)thiophen-2-amine hydrochloride. Its InChI code is 1S/C5H4F3NS.ClH/c6-5(7,8)3-1-4(9)10-2-3;/h1-2H,9H2;1H . This indicates that the compound contains carbon, hydrogen, fluorine, sulfur, nitrogen, and chlorine atoms.


Chemical Reactions Analysis

As a nucleophilic reagent, 4-(Trifluoromethyl)thiophen-2-amine hydrochloride can react with electron-rich compounds to form new compounds. Specifically, it can react with compounds containing double or triple bonds to form new compounds.


Physical And Chemical Properties Analysis

This compound is a white, crystalline solid. It has a molecular weight of 203.62 . The compound is likely to be soluble in water and most organic solvents.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluorothiophen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTOGNGUYVWYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)thiophen-2-amine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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